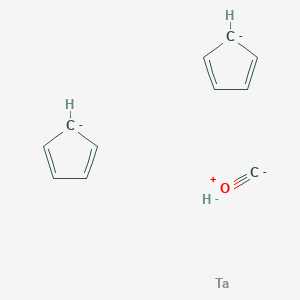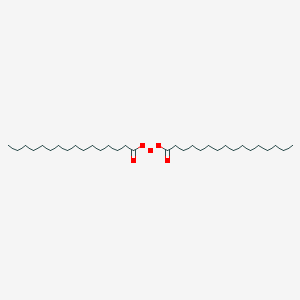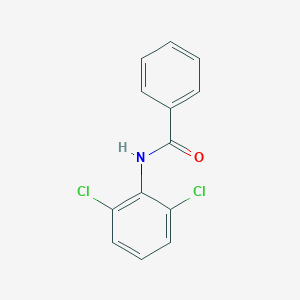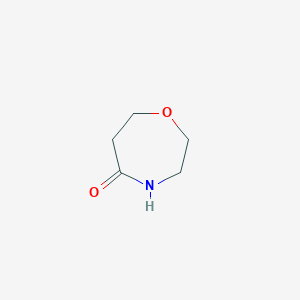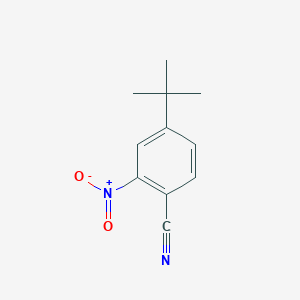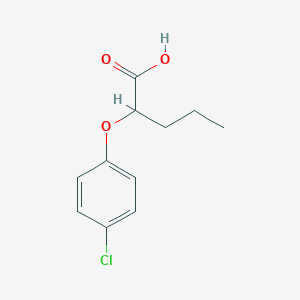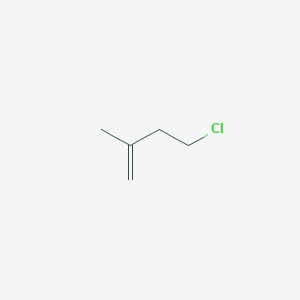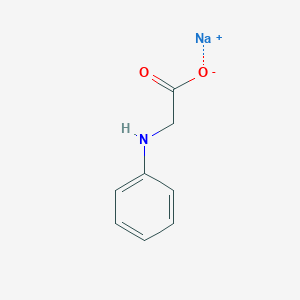
Sodium N-phenylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-phenylglycinate, also known as this compound, is a compound with the chemical formula C8H8NNaO2. It is characterized by the presence of a phenyl group attached to the nitrogen atom of glycine, making it a unique derivative of glycine. This compound appears as a white crystalline solid and is highly soluble in water, forming a clear solution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-phenylglycinate can be achieved through several methods. One common approach involves the reaction of N-phenylglycine with a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve N-phenylglycine in water.
- Add sodium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting solution to remove any impurities.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize energy consumption and waste generation .
化学反応の分析
Types of Reactions
Sodium N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylglycine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylglycine oxide, while substitution reactions can produce various substituted phenyl derivatives .
科学的研究の応用
Sodium N-phenylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of Sodium N-phenylglycinate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) pathway . Additionally, it can interact with glycine receptors and transporters, influencing cellular signaling processes .
類似化合物との比較
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the sodium salt component.
Glycine: The parent compound without the phenyl group.
N-Phenylalanine: Contains a phenyl group but differs in the amino acid backbone.
Uniqueness
Sodium N-phenylglycinate is unique due to its combination of a phenyl group and a sodium salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
10265-69-7 |
|---|---|
分子式 |
C8H8NNaO2 |
分子量 |
173.14 g/mol |
IUPAC名 |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
InChIキー |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
異性体SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
| 10265-69-7 | |
関連するCAS |
103-01-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


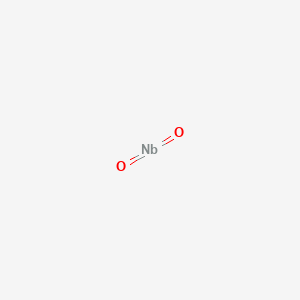

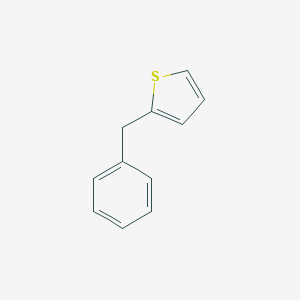
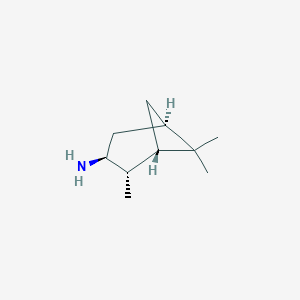
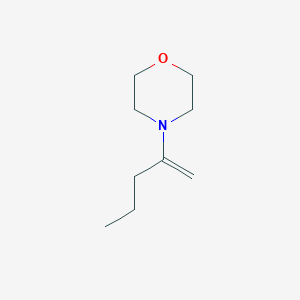
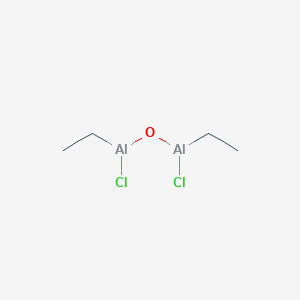
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
